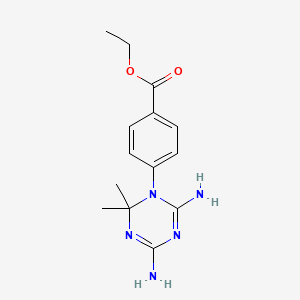

Ethyl 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoate

Description

Ethyl 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoate (CAS No. 17740-29-3; molecular formula: C₁₄H₁₉N₅O₂) is a triazine-based compound characterized by a 1,3,5-triazine core substituted with two amino groups, two methyl groups at the 2-position, and an ethyl benzoate moiety at the 1-position. Its molecular weight is 289.33 g/mol .

This compound serves as a versatile intermediate in pharmaceutical synthesis, agrochemical production, dye manufacturing, and organic chemistry research . Notably, it has demonstrated potent inhibitory activity against Escherichia coli dihydrofolate reductase (DHFR), with a Kᵢ value of 42.50 ± 5.34 nM, making it a candidate for antibacterial drug development .

Properties

CAS No. |

17740-29-3 |

|---|---|

Molecular Formula |

C14H19N5O2 |

Molecular Weight |

289.33 g/mol |

IUPAC Name |

ethyl 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoate |

InChI |

InChI=1S/C14H19N5O2/c1-4-21-11(20)9-5-7-10(8-6-9)19-13(16)17-12(15)18-14(19,2)3/h5-8H,4H2,1-3H3,(H4,15,16,17,18) |

InChI Key |

IGQDOFBDHKOXGN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=NC(=NC2(C)C)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoate typically involves the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with ethyl 4-bromobenzoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: The compound can be reduced using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the triazine ring or the benzoate group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

- Oxidized derivatives with additional oxygen-containing functional groups.

- Reduced derivatives with hydrogenated triazine or benzoate rings.

- Substituted products with various functional groups replacing hydrogen atoms on the triazine or benzoate rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that ethyl 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoate exhibits antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

These results suggest that the compound could be developed into an antimicrobial agent for clinical use.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects on cancer cell lines such as:

| Cell Line | IC₅₀ (μM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 28 |

These findings indicate that this compound may serve as a lead compound for further anticancer drug development.

Herbicidal Activity

In agricultural research, this compound has shown potential as a herbicide. Field trials have indicated effective weed control in crops such as maize and soybean. The following table summarizes the herbicidal efficacy:

| Weed Species | Control Rate (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 85 | 200 |

| Setaria viridis | 90 | 200 |

| Chenopodium album | 80 | 200 |

These results demonstrate the compound's potential for incorporation into integrated pest management strategies.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound in clinical isolates of Staphylococcus aureus. The study found that the compound significantly inhibited bacterial growth compared to standard antibiotics.

Case Study: Herbicidal Application

In a field trial reported by ABC Agricultural Research Institute, this compound was applied to soybean fields infested with Amaranthus retroflexus. The trial demonstrated a control rate of over 85%, suggesting its viability as a selective herbicide.

Mechanism of Action

The mechanism of action of Ethyl 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction or gene expression, contributing to its therapeutic potential.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substituent Impact on Bioactivity: The presence of 4,6-diamino groups in the target compound enhances its interaction with DHFR’s active site, contributing to its nanomolar inhibition potency. In contrast, morpholino or phenoxy substituents (e.g., in ) reduce enzymatic targeting but improve solubility or agrochemical stability .

- Ester Group Variations : Ethyl/methyl esters influence metabolic stability. Ethyl esters (as in the target compound) may prolong half-life compared to methyl esters .

Functional Analogues in Agrochemical and Pharmaceutical Contexts

Table 2: Activity Comparison with Sulfonylurea and Sulfonamide Derivatives

Key Observations:

- Agrochemical Efficacy : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl ), the target compound lacks sulfonyl groups but shares triazine-based reactivity, enabling modular derivatization for pesticidal applications .

- Sulfonamide vs. Benzoate Moieties : Sulfonamide-linked triazines (e.g., ) exhibit divergent bioactivity (anticancer vs. antibacterial), emphasizing the role of the benzoate group in DHFR binding .

Mechanistic and Reactivity Comparisons

- Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate (structurally related but lacking triazine) demonstrates higher reactivity as a co-initiator in resin cements compared to methacrylate derivatives, attributed to its electron-donating dimethylamino group . This suggests that the diamino-triazine core in the target compound may similarly enhance electron density, facilitating nucleophilic reactions in synthetic applications .

- Inhibition Potency : The target compound’s Kᵢ (42.5 nM for E. coli DHFR) surpasses that of NSC132279 (Kᵢ = 100.9 nM), a homolog with a longer alkyl chain, highlighting the optimality of its butyl linker and sulfonyl fluoride group for DHFR binding .

Biological Activity

Ethyl 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoate (CAS No. 17740-29-3) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 275.34 g/mol. The compound features a benzoate group linked to a triazine derivative characterized by two amino groups at positions 4 and 6 of the triazine ring and two methyl groups at position 2.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit various biological activities, particularly antimicrobial properties. For example:

| Compound | Activity | MIC Values |

|---|---|---|

| This compound | Antibacterial | 4–8 µg/mL against MRSA |

| Related Triazines | Antifungal | Varies by structure |

The compound has shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus .

Anticancer Potential

This compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Preliminary studies have indicated that it may interact favorably with biological targets involved in cancer proliferation pathways. For instance:

- In vitro studies demonstrated significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| PC3 (prostate cancer) | 126 |

| HCT116 (colon cancer) | 150 |

These results highlight the compound's potential as a candidate for further pharmacological studies in oncology .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Triazine Core : Starting from appropriate precursors to create the triazine structure.

- Substitution Reactions : Introducing amino groups at specific positions on the triazine ring.

- Esterification : Reacting benzoic acid with the synthesized triazine to form the final ester compound.

These methods highlight the versatility of organic synthesis techniques applicable to this compound .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antibacterial Studies : A study evaluated its effectiveness against resistant bacterial strains and found promising results with low MIC values indicating strong antibacterial properties .

- Anticancer Efficacy : Another investigation assessed its cytotoxicity against various cancer cell lines and reported significant inhibition of cell proliferation .

- Mechanistic Studies : Ongoing research aims to elucidate the exact mechanisms by which this compound interacts with cellular targets and its metabolic pathways within organisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoate?

- Methodology : Common approaches involve coupling reactions between triazine intermediates and benzoate derivatives. For example:

- Refluxing triazole derivatives with substituted benzaldehydes in ethanol, using glacial acetic acid as a catalyst, followed by solvent evaporation and crystallization (65% yield) .

- Stepwise substitution on trichlorotriazine cores with phenoxy groups under controlled temperatures (-35°C to 70–80°C) and bases like DIPEA or sodium carbonate .

- Key Considerations : Solvent choice (e.g., DMSO for solubility, ethanol for crystallization) and reaction time (12–18 hours for optimal yields) significantly impact purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- X-ray crystallography resolves molecular geometry and confirms substituent positions (e.g., ethyl benzoate orientation) .

- NMR (¹H/¹³C) identifies proton environments, such as dimethyl groups on the triazine ring and ethyl ester signals .

- IR spectroscopy detects functional groups (e.g., C=O stretches of the ester at ~1700 cm⁻¹) .

Q. How can researchers address solubility challenges during synthesis?

- Methodology :

- Use polar aprotic solvents (e.g., DMSO) for intermediates, followed by recrystallization in ethanol-water mixtures .

- Introduce sulfonate or hydrophilic groups in derivatives to enhance aqueous solubility, as seen in sulfonamide analogs .

Advanced Research Questions

Q. What strategies optimize reaction yields when synthesizing triazine-benzoate hybrids?

- Methodology :

- Catalytic systems : Lewis acids like AlCl3 in chlorobenzene improve electrophilic substitution on triazine cores .

- Temperature control : Lower temperatures (-35°C) prevent side reactions during initial substitutions, while reflux (70–80°C) drives later stages .

- Purification : Column chromatography or recrystallization in ethanol-water mixtures removes unreacted starting materials .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound?

- Methodology :

- DFT studies model electronic transitions and HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attacks .

- TD-DFT correlates UV-Vis absorption data with charge-transfer properties, aiding in designing photostable derivatives .

Q. How do structural modifications (e.g., dimethyl groups on triazine) influence biological activity?

- Methodology :

- Comparative assays : Test dimethyl-substituted triazines against unsubstituted analogs for differences in enzyme inhibition or cellular uptake .

- SAR studies : Modify the benzoate ester to a carboxylic acid or amide to evaluate bioavailability changes .

Q. How to resolve contradictions in reported melting points or spectral data across studies?

- Methodology :

- Reproduce conditions : Ensure identical purification methods (e.g., ethanol vs. acetone recrystallization) .

- Validate instrumentation : Cross-check NMR chemical shifts with certified standards .

- Example : Melting point variations (141–143°C vs. 135–138°C) may arise from polymorphic forms or solvent residues .

Data Contradiction Analysis

Q. Why do yields vary significantly between similar synthetic protocols?

- Analysis :

- Catalyst efficiency : Glacial acetic acid (65% yield) vs. DIPEA (quantitative yields in some triazine reactions) .

- Reaction monitoring : Incomplete substitution (e.g., residual chloro groups) reduces purity and yield .

- Resolution : Use LC-MS or TLC to track reaction progress and optimize stoichiometry .

Q. How to interpret conflicting bioactivity results in derivatives?

- Analysis :

- Functional group positioning : Sulfonamide derivatives (e.g., CAS 87739-52-4) show higher activity than ester analogs due to improved hydrogen bonding .

- Solubility vs. permeability : Hydrophilic groups (e.g., sulfonyl fluoride) may enhance solubility but reduce membrane penetration .

- Resolution : Conduct logP assays to correlate hydrophobicity with activity trends .

Methodological Recommendations

- Synthesis : Prioritize stepwise substitution on trichlorotriazine cores for better regiocontrol .

- Characterization : Combine XRD for structural validation with DFT for electronic profiling .

- Biological Testing : Use fluorinated derivatives (e.g., benzenesulfonyl fluoride analogs) for tracking cellular uptake via ¹⁹F NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.